molecular formula C23H21NO2 B4912988 1-(3,4-dihydro-2H-quinolin-1-yl)-2-hydroxy-2,2-diphenylethanone

1-(3,4-dihydro-2H-quinolin-1-yl)-2-hydroxy-2,2-diphenylethanone

Cat. No.: B4912988
M. Wt: 343.4 g/mol
InChI Key: OYUHPOFYURVPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dihydro-2H-quinolin-1-yl)-2-hydroxy-2,2-diphenylethanone is a complex organic compound with a unique structure that combines a quinoline derivative with a hydroxy-diphenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-hydroxy-2,2-diphenylethanone typically involves the reaction of 3,4-dihydroquinoline with benzophenone derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the quinoline nitrogen to the carbonyl group of the benzophenone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-hydroxy-2,2-diphenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Scientific Research Applications

1-(3,4-Dihydro-2H-quinolin-1-yl)-2-hydroxy-2,2-diphenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-hydroxy-2,2-diphenylethanone involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its bioactive effects .

Comparison with Similar Compounds

  • 1-(3,4-Dihydro-2H-quinolin-1-yl)-3-phenyl-propenone
  • 3,4-Dihydro-2H-quinolin-1-yl-acetic acid hydrazide
  • 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-ethanone

Comparison: 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-hydroxy-2,2-diphenylethanone is unique due to the presence of both a quinoline and a hydroxy-diphenylethanone moiety. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-hydroxy-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c25-22(24-17-9-11-18-10-7-8-16-21(18)24)23(26,19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-8,10,12-16,26H,9,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUHPOFYURVPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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